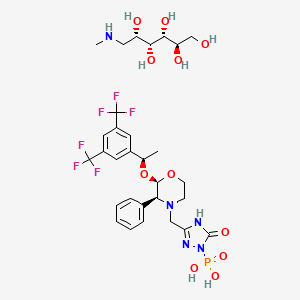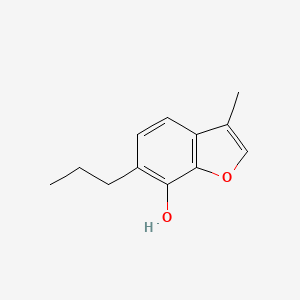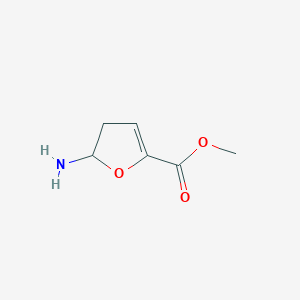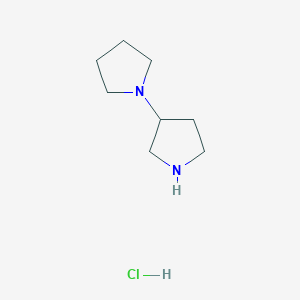
1,3'-Bipyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3’-Bipyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition of pyrrolidine derivatives. For instance, a [3+3] cycloaddition method can be employed to construct the piperidine ring, which is a crucial step in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 1,3’-Bipyrrolidine hydrochloride typically involve the use of readily available starting materials and efficient reaction conditions. For example, the preparation of similar compounds like 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves reduction reactions, esterification, and N-alkylation . These methods are designed to be simple, safe, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,3’-Bipyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as:
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities.
Pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents and have applications in medicinal chemistry.
Uniqueness
What sets 1,3’-Bipyrrolidine hydrochloride apart from other similar compounds is its specific structure and the unique properties it imparts
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H |
InChI Key |
YVDLKXCXGLINFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


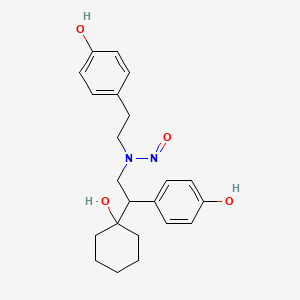
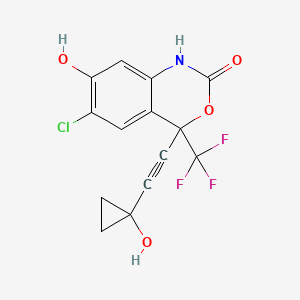
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
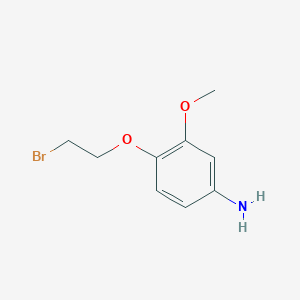

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)

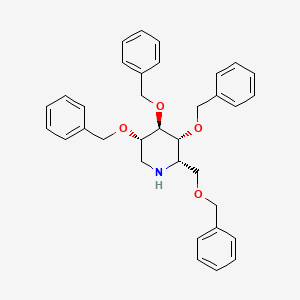
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
